[1,2,4]triazolo[1,5-b]pyridazine-6-carboxylic acid
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Overview
Description
[1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid: is a heterocyclic compound that features a fused triazole and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Bimetallic Copper and Zinc-Catalyzed Oxidative Cycloaddition:
Starting Materials: 3-aminopyridazines and nitriles.
Catalysts: Copper(I) and Zinc(II).
Reaction Conditions: Tandem C–N addition followed by Iodine/Potassium Iodide-mediated intramolecular oxidative N–N bond formation.
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Multistep Reaction Sequences:
Step 1: Conversion of 3-aminopyridazine derivatives to N,N-dimethylaminomethylene derivatives using N,N-dimethylaminoformamide dimethyl acetal.
Step 2: Reaction with hydroxylamine hydrochloride to form formamide oxime.
Step 3: Treatment with polyphosphoric acid to yield the fused triazolo derivatives.
Industrial Production Methods:
- Industrial production typically involves optimizing the above synthetic routes for scalability, yield, and cost-effectiveness. This may include continuous flow processes and the use of less toxic reagents to improve safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents include hydrogen peroxide and iodine.
Conditions: Mild to moderate temperatures, often in the presence of catalysts.
Products: Oxidized derivatives of the triazolo-pyridazine scaffold.
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Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out in anhydrous solvents at low temperatures.
Products: Reduced forms of the compound, potentially altering the functional groups on the ring system.
-
Substitution:
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Room temperature to moderate heating, often in the presence of a base.
Products: Halogenated derivatives which can be further functionalized.
Scientific Research Applications
Chemistry:
- Used as a building block for synthesizing more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry for the development of new catalysts.
Biology:
- Investigated for its antimicrobial properties against various bacterial and fungal strains.
- Studied for its potential anti-inflammatory effects in cellular models.
Medicine:
- Explored as a candidate for anticancer drugs due to its ability to inhibit specific enzymes involved in cancer cell proliferation .
- Potential use in the treatment of inflammatory diseases and infections.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Employed in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific enzymes and receptors in biological systems.
- For example, it may inhibit enzymes like c-Met and Pim-1, which are involved in cancer cell growth and survival .
- The interaction with these targets can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-b]pyridazine: Another triazolo-pyridazine derivative with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: A related heterocyclic compound with potential anticancer properties.
Uniqueness:
- [1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.
- Its ability to form stable complexes with metal ions and its diverse reactivity profile make it a versatile compound in both synthetic and medicinal chemistry.
Properties
CAS No. |
2770359-37-8 |
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Molecular Formula |
C6H4N4O2 |
Molecular Weight |
164.1 |
Purity |
95 |
Origin of Product |
United States |
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